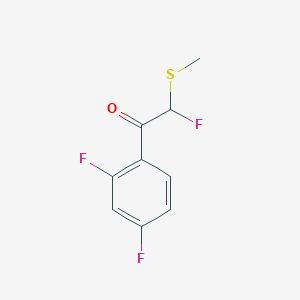

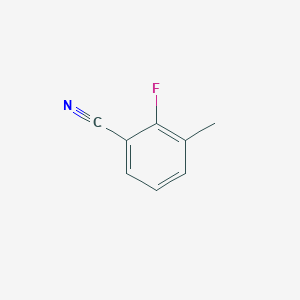

2-Fluoro-3-methylbenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorobenzonitriles involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine demonstrates the complexity and efficiency of such processes, achieving a productivity of 48% (L. Min, 2006). Additionally, the facile synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation showcases the versatility of halodeboronation reactions in generating fluorobenzonitriles (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The geometric structure, vibrational spectra, and molecular properties of fluorobenzonitriles can be extensively studied using Density Functional Theory (DFT). For example, research on 5-fluoro-2-methylbenzonitrile provides insights into geometrical parameters, vibrational frequencies, and non-linear optical properties, enhancing our understanding of the molecule's stability and electronic transitions (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The chemical behavior of fluorobenzonitriles involves a range of reactions, including halodeboronation, ammoxidation, and cyclization, leading to various derivatives with unique properties. The reactivity is significantly influenced by the fluorine atom, which affects the electronic structure of the benzene ring and consequently, the reaction pathways (H. Colquhoun et al., 2001).

Physical Properties Analysis

The physical properties, such as transition temperatures and structural dimensions, of fluorobenzonitrile derivatives, can be determined through experimental and computational methods. The synthesis of ester derivatives of fluorobenzonitriles reveals the impact of fluorine substitution on nematic-isotropic transition temperatures, offering valuable data for materials science applications (S. Kelly & H. Schad, 1984).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-3-methylbenzonitrile and related compounds can be explored through spectroscopic studies and reactivity tests. Investigations into the vibrational features and photochemical behavior of fluorobenzonitriles provide insights into their stability, electronic properties, and potential applications in various fields (Shuxian Li et al., 2023).

Wissenschaftliche Forschungsanwendungen

Pesticide Development : A study by L. Min (2006) describes the synthesis of 3-fluoro-4-methylbenzonitrile, which is similar to 2-Fluoro-3-methylbenzonitrile, using ortho-toluidine. This compound has practical importance in the development and production of new pesticides Min, L. (2006).

Spectroscopic and Non-linear Optical Properties : Kumar and Raman (2017) conducted spectroscopic and second harmonic generation studies on 5-fluoro-2-methylbenzonitrile. This research has implications for the understanding of molecular structure, vibrational spectra, and non-linear optics properties of similar fluoro-methylbenzonitriles Kumar, A., & Raman, R. (2017).

Structural and Electronic Properties : A comprehensive study on the geometrical structure, vibrational spectra, and electronic transitions of 5-fluoro-2-methylbenzonitrile by Ajaypraveenkumar et al. (2017) can provide insights into similar compounds like 2-Fluoro-3-methylbenzonitrile. The study covers aspects like non-linear optical properties and thermo dynamical analysis Ajaypraveenkumar, A., Raman, R., & Sebastian, S. (2017).

Thermodynamic and Structural Analysis : Ribeiro da Silva et al. (2012) performed an energetic and structural study on various fluoro-substituted benzonitriles, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. The study provides data on enthalpies of formation and vaporization, which are crucial for understanding the thermodynamic properties of these compounds Ribeiro da Silva, M., Monte, M., Rocha, I. M., & Cimas, A. (2012).

Radiochemical Applications : Research by Guo et al. (2008) on the microwave-induced nucleophilic fluorination of aromatic rings, including meta-halo-3-methylbenzonitrile derivatives, highlights the potential applications of 2-Fluoro-3-methylbenzonitrile in radiochemistry, particularly in labeling with fluorine-18 for positron emission tomography (PET) imaging Guo, N., Alagille, D., Tamagnan, G., Price, R. R., & Baldwin, R. (2008).

Non-linear Optical Activity : Suni et al. (2018) investigated the molecular geometry and non-linear optical activity of 3-fluoro-4-methylbenzonitrile, which can provide insights into the optical properties of 2-Fluoro-3-methylbenzonitrile. The study emphasizes the potential of these compounds in the field of non-linear optics Suni, N., Prasad, L., & Raman, R. (2018).

Safety and Hazards

2-Fluoro-3-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-Fluoro-3-methylbenzonitrile are currently unknown. This compound is a type of organic compound

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methylbenzonitrile. For instance, the compound is stable under room temperature conditions but may decompose at high temperatures . It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dichloromethane .

Eigenschaften

IUPAC Name |

2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVSJVSSMGQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631126 | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185147-07-3 | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185147-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate](/img/structure/B66392.png)